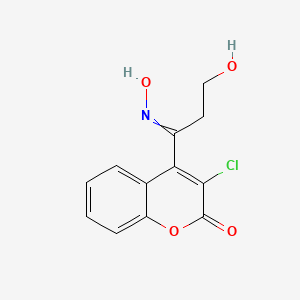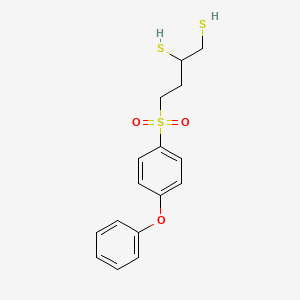
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This particular compound features a phenoxyphenyl group and a dimercaptobutyl group attached to the sulfone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone typically involves the following steps:
Formation of the Phenoxyphenyl Group: The phenoxyphenyl group can be synthesized through a nucleophilic aromatic substitution reaction where a phenol reacts with a halobenzene in the presence of a base.
Attachment of the Dimercaptobutyl Group: The dimercaptobutyl group can be introduced through a thiol-ene reaction, where a butene derivative reacts with thiol groups under radical initiation conditions.
Formation of the Sulfone: The final step involves the oxidation of a sulfide intermediate to form the sulfone. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to ensure the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents, halogens, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenoxyphenyl derivatives.
Applications De Recherche Scientifique
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenyl 4-Phenoxyphenyl Sulfone
- 4-Chlorophenyl 4-Phenoxyphenyl Sulfone
- 4-Methylphenyl 4-Phenoxyphenyl Sulfone
Comparison
4-Phenoxyphenyl(3,4-dimercaptobutyl) sulfone is unique due to the presence of the dimercaptobutyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
433217-56-2 |
|---|---|
Formule moléculaire |
C16H18O3S3 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
4-(4-phenoxyphenyl)sulfonylbutane-1,2-dithiol |
InChI |
InChI=1S/C16H18O3S3/c17-22(18,11-10-15(21)12-20)16-8-6-14(7-9-16)19-13-4-2-1-3-5-13/h1-9,15,20-21H,10-12H2 |
Clé InChI |
VALKNOMNTXYCBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CCC(CS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)
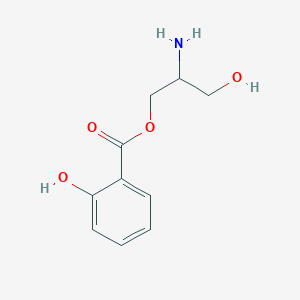
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
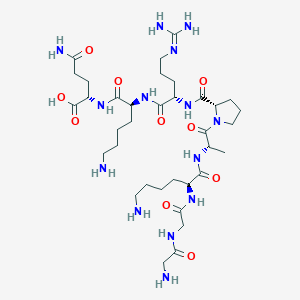
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)
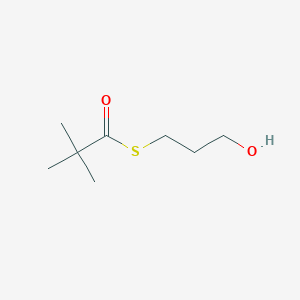
![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
